7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

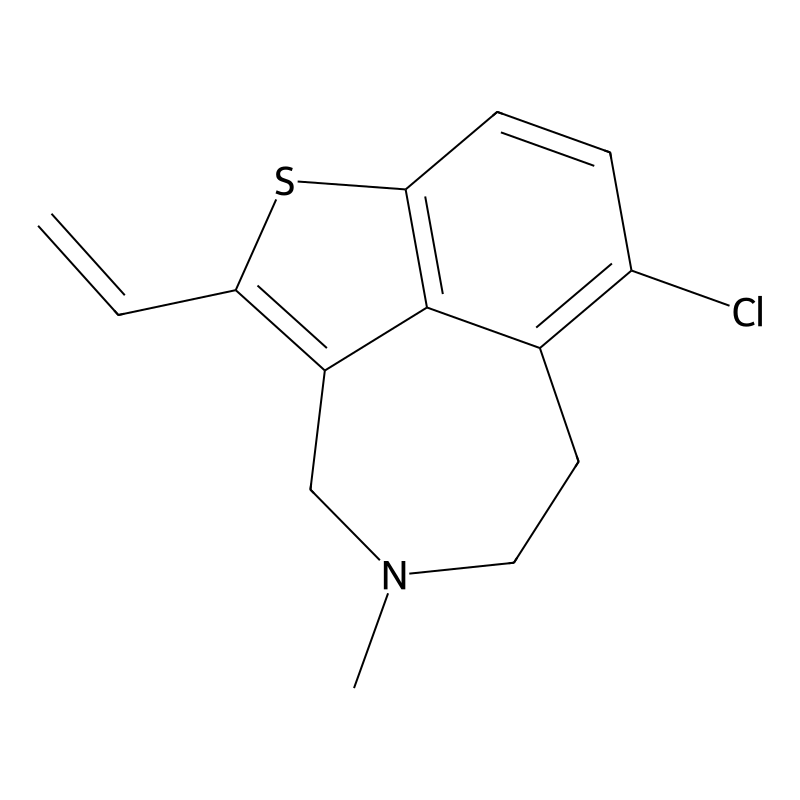

7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine is a complex organic compound that belongs to the class of thieno-benzazepines. This compound features a unique bicyclic structure that incorporates both thieno and benzazepine moieties. Its molecular formula is , and it has a molecular weight of approximately 239.74 g/mol. The presence of chlorine and the ethylene group contributes to its distinct chemical properties, making it an interesting subject for both synthetic and biological research.

The chemical reactivity of 7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine can be attributed to its functional groups. It may undergo various reactions such as:

- Electrophilic Aromatic Substitution: The chlorine atom can act as a leaving group, allowing for substitution reactions on the aromatic ring.

- Nucleophilic Addition: The ethylene group can participate in nucleophilic addition reactions, particularly in the presence of strong nucleophiles.

- Reduction Reactions: The compound may be susceptible to reduction processes that can alter its functional groups.

These reactions can be utilized in synthetic pathways to derive other useful compounds or to modify its biological activity.

The synthesis of 7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine typically involves multi-step organic synthesis techniques. Common methods may include:

- Formation of the Thieno Ring: Starting from appropriate precursors, the thieno ring can be constructed through cyclization reactions.

- Introduction of Chlorine: Chlorination reactions can introduce the chlorine atom at the desired position.

- Ethylene Group Addition: The ethenyl group may be added through elimination reactions or via cross-coupling techniques.

Each step requires careful control of reaction conditions to ensure yield and purity of the final product.

The applications of 7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine are primarily found in medicinal chemistry. Potential applications include:

- Pharmaceuticals: As a candidate for drug development targeting depression or cancer treatment.

- Research Tools: In biochemical studies to explore its mechanisms of action and interactions with biological systems.

Interaction studies are crucial for understanding how 7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine interacts with biological targets. These studies typically focus on:

- Receptor Binding Affinity: Evaluating how well the compound binds to neurotransmitter receptors or other protein targets.

- Metabolic Pathways: Understanding how the compound is metabolized in vivo and identifying potential metabolites.

- Synergistic Effects: Investigating how this compound may work in conjunction with other drugs or compounds.

Several compounds share structural similarities with 7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-Chloro-1H-benzazepine | Structure | Lacks thieno component; simpler structure |

| 1-(4-Amino-2-methylbenzoyl)-7-chloro-benzazepin | Structure | Contains an amino group; potential for different biological activity |

| 7-Chloro-thieno[3,2-b]benzothiazole | Structure | Features a thiazole instead of a benzazepine structure |

The uniqueness of 7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine lies in its specific arrangement of thieno and benzazepine rings along with the ethylene group which may contribute to distinct pharmacological properties compared to its analogs.